molecular formula C35H46N6O9 B12836749 N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

Cat. No.: B12836749
M. Wt: 694.8 g/mol
InChI Key: JDXORKSIRPPONC-UHFFFAOYSA-N
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Description

N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide is a structurally complex molecule featuring:

  • A polyethoxylated chain: Five repeating ethoxy (EO) units, enhancing hydrophilicity and solubility .
  • Multiple amide linkages: Including a glycylglycine-like segment (aminoacetyl-aminoacetyl), which may influence conformational stability and intermolecular interactions .
  • A terminal 4-oxobutanamide: A reactive ketone group that could participate in covalent binding or serve as a synthetic handle for derivatization .

This compound’s design suggests applications in drug delivery (via the EO chain) or as a bioactive agent targeting enzymes or receptors through its heterocyclic core.

Properties

Molecular Formula

C35H46N6O9

Molecular Weight

694.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C35H46N6O9/c36-23-33(44)39-24-35(46)40(26-31(37)42)14-16-48-18-20-50-22-21-49-19-17-47-15-13-38-32(43)11-12-34(45)41-25-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H2,37,42)(H,38,43)(H,39,44)

InChI Key

JDXORKSIRPPONC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN(CC(=O)N)C(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Gly-PEG4-DBCO typically involves the following steps:

Industrial Production Methods

Industrial production of Gly-Gly-Gly-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Gly-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .

Common Reagents and Conditions

    Reagents: Azide-containing molecules, DBCO derivatives.

    Conditions: Mild, room temperature conditions are typically sufficient for SPAAC reactions.

Major Products

The major products formed from these reactions are stable triazole-linked conjugates, which are used in various applications, including the synthesis of ADCs .

Scientific Research Applications

Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves the DBCO group undergoing SPAAC reactions with azide-containing molecules. This reaction forms stable triazole linkages, which are used to link various molecules, including antibodies and drugs, in the synthesis of ADCs. The PEG4 spacer provides flexibility and solubility, while the triglycine sequence acts as a fold-breaking spacer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Key Features Molecular Weight (g/mol) Functional Groups Key Differences
Target Compound 5 EO units, azatricyclo ring, glycylglycine linker ~850 (estimated) Amides, ethoxy, azatricyclo Unique polycyclic core; longest EO chain
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine derivatives 3 EO units, quinoline core ~450–550 Amines, ethoxy, chloroquinoline Shorter EO chain; lacks amide linkages and azatricyclo
2-[[2-[[2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid Coumarin core, 2 EO units, glycylglycine linker ~500 Coumarin, amides, methoxy Replaces azatricyclo with coumarin; fewer EO units
N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide 1 EO unit, benzamide, dimethylamino ~350 Benzamide, tertiary amine Simpler aromatic system; no heterocycle

Research Findings and Challenges

  • Structural Stability : The azatricyclo system may exhibit conformational rigidity compared to flexible coumarin or benzamide analogues, as seen in solid-state NMR studies of rigid toxins .
  • Environmental Persistence : Long EO chains raise concerns about biodegradability, akin to fluorochemicals requiring detailed atmospheric modeling .
  • Optimization Needs : Balancing EO chain length (for solubility) vs. heterocycle size (for target engagement) is critical. For example, shortening the EO chain in improved antimalarial potency, suggesting a trade-off for the target compound.

Biological Activity

The compound N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide is a complex synthetic molecule with potential biological activity. Understanding its biological effects requires an examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a multi-layered structure that includes various functional groups such as amino acids and a unique azatricyclo framework. The presence of multiple ethoxy chains and a butanamide moiety suggests potential interactions with biological systems.

Chemical Composition

ComponentDescription
Molecular FormulaC₃₁H₄₃N₅O₇
Molecular Weight585.73 g/mol
Functional GroupsAmides, Amines, Ethoxy groups

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structure suggests potential inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are known to enhance insulin secretion and reduce blood glucose levels .
  • Cell Signaling Modulation : The azatricyclo structure may interact with cellular receptors or signaling pathways, influencing cellular responses such as proliferation or apoptosis.
  • Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, thus providing a protective effect against oxidative stress.

Case Studies and Research Findings

  • DPP-IV Inhibition Study : A study highlighted the efficacy of compounds similar to the target molecule in inhibiting DPP-IV activity, leading to significant reductions in hyperglycemia in animal models . This suggests that the compound may exhibit similar antihyperglycemic effects.
  • Toxicity and Biotransformation : Research on related compounds indicates that they undergo biotransformation via the mercapturic acid pathway, which is crucial for detoxifying electrophilic substances . This pathway's enzymes could play a role in the metabolic fate of the compound.
  • Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of structurally related compounds suggest favorable oral bioavailability and rapid systemic distribution, essential for therapeutic applications.

Summary of Biological Activity

The compound exhibits potential biological activities primarily through enzyme inhibition and modulation of cellular signaling pathways. Its structural complexity allows for diverse interactions within biological systems.

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